molecular formula C20H23NO B14522814 (1-Benzyl-4-methylpiperidin-4-yl)(phenyl)methanone CAS No. 62718-26-7

(1-Benzyl-4-methylpiperidin-4-yl)(phenyl)methanone

Cat. No.: B14522814
CAS No.: 62718-26-7
M. Wt: 293.4 g/mol
InChI Key: KLEQIWHEMLCZTK-UHFFFAOYSA-N
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Description

(1-Benzyl-4-methylpiperidin-4-yl)(phenyl)methanone is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzyl-4-methylpiperidin-4-yl)(phenyl)methanone typically involves the reaction of 4-methylpiperidine with benzyl chloride, followed by the introduction of a phenyl group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1-Benzyl-4-methylpiperidin-4-yl)(phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzyl and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction can produce benzyl alcohols.

Scientific Research Applications

(1-Benzyl-4-methylpiperidin-4-yl)(phenyl)methanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Benzyl-4-methylpiperidin-4-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (1-Benzyl-4-methylpiperidin-4-yl)methanol: This compound is similar in structure but contains an alcohol group instead of a ketone.

    (1-Benzyl-piperidin-4-yl)-methyl-amine: This compound has an amine group instead of a ketone.

    3-methyl-N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide: This compound contains a piperidine ring and is used in medicinal chemistry.

Uniqueness

(1-Benzyl-4-methylpiperidin-4-yl)(phenyl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable intermediate in organic synthesis and pharmaceutical development.

Properties

CAS No.

62718-26-7

Molecular Formula

C20H23NO

Molecular Weight

293.4 g/mol

IUPAC Name

(1-benzyl-4-methylpiperidin-4-yl)-phenylmethanone

InChI

InChI=1S/C20H23NO/c1-20(19(22)18-10-6-3-7-11-18)12-14-21(15-13-20)16-17-8-4-2-5-9-17/h2-11H,12-16H2,1H3

InChI Key

KLEQIWHEMLCZTK-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(CC1)CC2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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